Tert-butyl N-(1,3-diaminopropan-2-yl)carbamate
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Overview
Description
Tert-butyl N-(1,3-diaminopropan-2-yl)carbamate: is a chemical compound with the molecular formula C8H19N3O2. It is commonly used in organic synthesis and has applications in various scientific fields. The compound is characterized by its tert-butyl group attached to a carbamate moiety, which is further linked to a 1,3-diaminopropane chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1,3-diaminopropan-2-yl)carbamate typically involves the reaction of tert-butyl chloroformate with 1,3-diaminopropane. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the tert-butyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The amino groups in the compound can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Substitution: Various substituted carbamates.
Oxidation: Oxidized derivatives of the amino groups.
Reduction: Reduced forms of the compound with altered functional groups.
Hydrolysis: 1,3-diaminopropane and carbon dioxide.
Scientific Research Applications
Chemistry: Tert-butyl N-(1,3-diaminopropan-2-yl)carbamate is used as a building block in organic synthesis. It serves as a protecting group for amines, allowing selective reactions to occur on other functional groups.
Biology: In biological research, the compound is used to study enzyme mechanisms and protein interactions. It can act as a substrate or inhibitor in enzymatic assays.
Medicine: The compound has potential applications in drug development, particularly in the design of enzyme inhibitors and prodrugs. Its ability to protect amine groups makes it valuable in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the production of polymers and specialty chemicals. It is also employed in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl N-(1,3-diaminopropan-2-yl)carbamate involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active site residues, leading to inhibition or modification of enzyme activity. The carbamate group can also undergo hydrolysis, releasing the active amine which can further interact with biological targets.
Comparison with Similar Compounds
- Tert-butyl N-(2,3-dihydroxypropyl)carbamate
- Tert-butyl N-(1,2-diaminoethyl)carbamate
- Tert-butyl N-(1,3-diaminopropyl)carbamate
Comparison:
- Tert-butyl N-(2,3-dihydroxypropyl)carbamate: This compound has hydroxyl groups instead of amino groups, making it more hydrophilic and reactive towards different chemical reactions.
- Tert-butyl N-(1,2-diaminoethyl)carbamate: The shorter chain length affects its steric properties and reactivity, making it less versatile in some synthetic applications.
- Tert-butyl N-(1,3-diaminopropyl)carbamate: This compound is structurally similar but may have different reactivity and stability due to variations in the positioning of functional groups.
Tert-butyl N-(1,3-diaminopropan-2-yl)carbamate stands out due to its balanced reactivity and stability, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
tert-butyl N-(1,3-diaminopropan-2-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N3O2/c1-8(2,3)13-7(12)11-6(4-9)5-10/h6H,4-5,9-10H2,1-3H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCXTFAZMDAIIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
213475-74-2 |
Source
|
Record name | tert-butyl N-(1,3-diaminopropan-2-yl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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